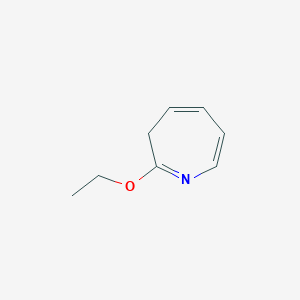
2-Ethoxy-3H-azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3H-azepine is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. Azepines and their derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-Ethoxy-3H-azepine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the [1,7]-electrocyclization of unsaturated azomethine ylides can lead to the formation of azepine derivatives . Industrial production methods often involve multicomponent heterocyclization reactions, which allow for the efficient synthesis of azepine scaffolds .
Análisis De Reacciones Químicas
2-Ethoxy-3H-azepine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Ethoxy-3H-azepine has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, azepine derivatives have shown promise in the treatment of various diseases, including cardiovascular diseases, rheumatoid arthritis, and diabetic retinopathy . Additionally, these compounds exhibit antibacterial activity and can act as sodium channel blockers and inhibitors of squalene synthase .
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3H-azepine involves its interaction with specific molecular targets and pathways. For example, azepine derivatives can inhibit enzymes like squalene synthase, which plays a role in cholesterol biosynthesis . By blocking this enzyme, these compounds can effectively reduce cholesterol levels in the body. Additionally, azepine derivatives can modulate sodium channels, affecting the transmission of nerve impulses .
Comparación Con Compuestos Similares
2-Ethoxy-3H-azepine can be compared with other similar compounds, such as benzazepines, oxazepines, and thiazepines. While all these compounds share a seven-membered ring structure, they differ in the heteroatoms present in the ring. Benzazepines contain a benzene ring fused to the azepine ring, while oxazepines and thiazepines contain oxygen and sulfur atoms, respectively . The unique structure of this compound, with an ethoxy group attached to the azepine ring, distinguishes it from these other compounds and contributes to its specific chemical and biological properties .
Propiedades
Número CAS |
64028-66-6 |
|---|---|
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
2-ethoxy-3H-azepine |
InChI |
InChI=1S/C8H11NO/c1-2-10-8-6-4-3-5-7-9-8/h3-5,7H,2,6H2,1H3 |
Clave InChI |
UMSUSYOMNYRZIT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=CC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)

![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
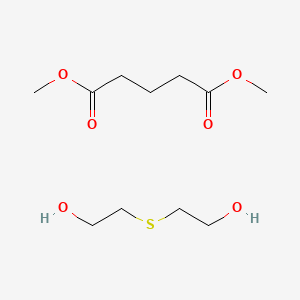

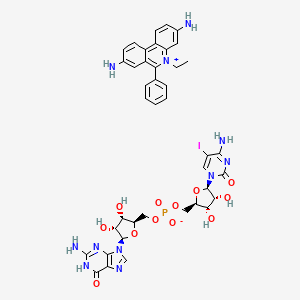
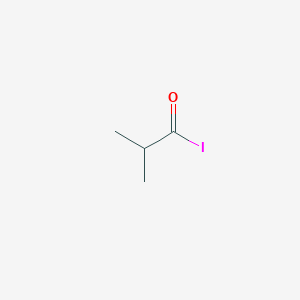
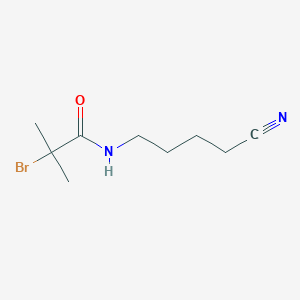

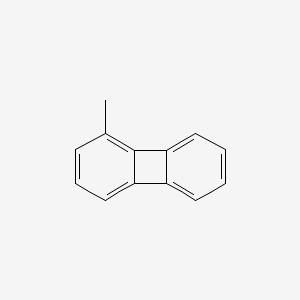
![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)


![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
